![molecular formula C18H20BrN5O3 B2571853 9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-58-5](/img/structure/B2571853.png)
9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Structural Analysis and Synthesis
Synthetic Pathways and Structural Insights : The synthesis of various purine derivatives, including those related to the compound , involves intricate chemical pathways. For example, derivatives have been synthesized via intramolecular alkylation, demonstrating the chemical versatility of purine-based structures (Simo, Rybár, & Alföldi, 1998). Additionally, the study of crystal structures of similar compounds reveals diverse conformations, which are crucial for understanding their potential interactions in biological systems (Wang et al., 2011).
Biological Activity
Adenosine Receptor Affinities : Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones has shown their affinities for adenosine receptors, indicating potential therapeutic applications in neurology and pharmacology (Szymańska et al., 2016).
Anti-inflammatory Properties : Certain derivatives of the purine structure have exhibited antiinflammatory activity, comparable to known NSAIDs, indicating their potential in developing new anti-inflammatory agents (Kaminski et al., 1989).
Pharmaceutical Potential
5-HT1A Receptor Ligands : The synthesis and pharmacological evaluation of pyrimido[2,1-f]purine-2,4-dione derivatives have demonstrated high affinity for the 5-HT1A receptor, suggesting their utility in developing treatments for neurological disorders (Jurczyk et al., 2004).
properties
IUPAC Name |
9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O3/c1-21-15-14(16(25)24(18(21)26)10-11-27-2)23-9-3-8-22(17(23)20-15)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURDJGGECJTROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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